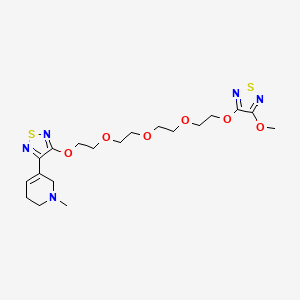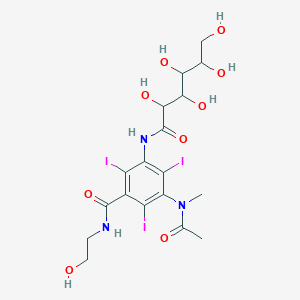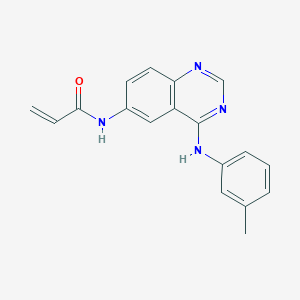
L-Beta-threo-benzyl-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta-aminoisobutyric acid can be synthesized through several methods. One common synthetic route involves the reaction of alpha-ketoisovaleric acid with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30 degrees Celsius .
Industrial Production Methods
In industrial settings, L-beta-aminoisobutyric acid is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-beta-aminoisobutyric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form various amines.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include keto acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
L-beta-aminoisobutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the regulation of metabolic pathways and is involved in the browning of white fat.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and diseases related to oxidative stress.
Industry: It is used in the production of various pharmaceuticals and as a supplement in animal feed to promote growth and health .
Mechanism of Action
L-beta-aminoisobutyric acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
L-beta-aminoisobutyric acid is unique compared to other similar compounds due to its specific interactions with MRGPRD and its role in both metabolic regulation and cell protection. Similar compounds include:
Alpha-aminoisobutyric acid: Differing in the position of the amino group.
Beta-alanine: Another beta-amino acid with different physiological roles.
Gamma-aminobutyric acid (GABA): A neurotransmitter with distinct functions in the nervous system .
L-beta-aminoisobutyric acid stands out due to its dual role in metabolism and cell protection, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-benzylbutanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
InChI Key |
KMVYGTIPJNGNRD-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O |
Synonyms |
L-beta-BA cpd L-beta-threo-benzyl-aspartate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)


![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)






![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)
